molecular formula C19H18Cl4N2O2 B515359 2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide

2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide

Cat. No.: B515359
M. Wt: 448.2g/mol
InChI Key: ZVYVVBLREJQDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide is a chemical compound known for its unique structure and properties It is part of the benzamide family, which is characterized by the presence of a benzoyl group attached to an amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures around 60°C . The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The crude product is often subjected to further purification steps, such as recrystallization or chromatography, to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.

Scientific Research Applications

2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide is unique due to its specific structural features, such as the presence of multiple chlorine atoms and the dimethylpropyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H18Cl4N2O2

Molecular Weight

448.2g/mol

IUPAC Name

2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide

InChI

InChI=1S/C19H18Cl4N2O2/c1-19(2,9-24-17(26)13-5-3-11(20)7-15(13)22)10-25-18(27)14-6-4-12(21)8-16(14)23/h3-8H,9-10H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

ZVYVVBLREJQDPL-UHFFFAOYSA-N

SMILES

CC(C)(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)CNC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)CNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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